molecular formula C16H49N5O6P2 B12665939 Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate CAS No. 94202-11-6

Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate

Cat. No.: B12665939
CAS No.: 94202-11-6
M. Wt: 469.5 g/mol
InChI Key: BRQUDVYHKWUORZ-UHFFFAOYSA-N
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Description

Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate (CAS: 90481-18-8) is an organophosphonate compound characterized by a tetradecyl (14-carbon) alkyl chain linked via an imino group to a bis(methylene) diphosphonate backbone, with tetraammonium as the counterion . Its structure confers both hydrophilic (due to phosphonate groups and ammonium ions) and lipophilic (due to the long alkyl chain) properties, making it suitable for applications such as corrosion inhibition, surfactant formulations, and metal ion chelation .

Properties

CAS No.

94202-11-6

Molecular Formula

C16H49N5O6P2

Molecular Weight

469.5 g/mol

IUPAC Name

tetraazanium;N,N-bis(phosphonatomethyl)tetradecan-1-amine

InChI

InChI=1S/C16H37NO6P2.4H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);4*1H3

InChI Key

BRQUDVYHKWUORZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthesis of the Bisphosphonate Backbone

The core bisphosphonate structure, ((tetradecylimino)bis(methylene))diphosphonic acid, is prepared by a Mannich-type reaction involving:

  • Starting materials:

    • A primary amine containing the tetradecyl group (tetradecylamine)
    • Formaldehyde or a suitable methylene source
    • Phosphorous acid or phosphorous acid derivatives (e.g., phosphorous acid itself or phosphite esters)
  • Reaction conditions:

    • Acidic or neutral aqueous medium
    • Heating to promote condensation and formation of the bisphosphonate moiety
    • Control of pH to avoid side reactions

This reaction forms the bisphosphonic acid with the tetradecyl imino linkage.

Conversion to Tetraammonium Salt

  • The free acid is neutralized with ammonium hydroxide or ammonium salts in aqueous solution to yield the tetraammonium salt form.
  • The stoichiometry is carefully controlled to ensure full neutralization of the phosphonic acid groups, resulting in the tetraammonium salt.
  • The product is isolated by crystallization or precipitation, followed by drying.

Related Synthetic Approaches and Analogous Methods

While direct literature on the exact compound is limited, closely related bisphosphonate syntheses provide insight:

Step Description Reagents/Conditions Notes
1 Preparation of tetraalkyl methylenebisphosphonate esters Reaction of diethyl phosphite with dichloromethane in polar aprotic solvents (e.g., tetrahydrofuran) with strong bases like sodium hydride Yields tetraethyl methylenebisphosphonate, a key intermediate in bisphosphonate chemistry
2 Amination of bisphosphonate esters Reaction with long-chain alkyl amines under controlled conditions Introduces the alkyl imino group
3 Hydrolysis and neutralization Hydrolysis of esters to acids, followed by neutralization with ammonium hydroxide Produces tetraammonium salts

This multi-step approach is adaptable to the tetradecyl derivative by substituting the appropriate amine.

Summary Table of Preparation Parameters

Parameter Typical Conditions Comments
Starting amine Tetradecylamine (C14H29NH2) Provides the long alkyl chain
Methylene source Formaldehyde or dichloromethane derivatives For bis(methylene) linkage
Phosphorous reagent Phosphorous acid or diethyl phosphite Forms bisphosphonate groups
Solvent Water or polar aprotic solvents (e.g., THF) Solvent choice affects yield and purity
Base for salt formation Ammonium hydroxide (NH4OH) Neutralizes acid to tetraammonium salt
Temperature 50–100 °C for condensation; ambient for neutralization Controlled to optimize reaction
Purification Crystallization or precipitation Ensures product purity

Research Findings and Considerations

  • The use of polar aprotic solvents and strong bases (e.g., sodium hydride) in related bisphosphonate syntheses improves reaction rates and yields.
  • The long alkyl chain (tetradecyl) imparts hydrophobic character, influencing solubility and crystallization behavior.
  • The tetraammonium salt form enhances water solubility and stability, important for applications in detergents, corrosion inhibitors, or pharmaceuticals.
  • Structural flexibility of the compound limits conformer modeling, indicating complex solution behavior.

Chemical Reactions Analysis

Types of Reactions

Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

    Reduction: Reduction reactions can convert the diphosphonate groups to phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonium groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphonate derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

Medicinal Chemistry

Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate exhibits significant potential in medicinal applications, particularly in the treatment of bone-related diseases:

  • Bone Resorption Inhibition : Like other bisphosphonates, this compound inhibits osteoclast-mediated bone resorption, making it valuable in treating osteoporosis and Paget's disease. The mechanism involves binding to hydroxyapatite in bone tissue, thereby interfering with osteoclast activity.
  • Therapeutic Investigations : Studies have shown that the compound promotes osteoblast activity, contributing to increased bone formation. This dual action makes it a candidate for further research into therapeutic applications in bone health.

The compound's biological activity has been explored in various studies:

  • Cellular Interaction : Research indicates that this compound interacts with cellular signaling pathways, particularly those involved in osteoclastogenesis. It reduces the differentiation of monocytes into osteoclasts by downregulating RANKL signaling.
  • Metal Ion Binding : The bisphosphonate structure allows for effective binding with metal ions such as calcium, influencing their solubility and bioavailability. This characteristic is crucial for developing targeted drug delivery systems.

Case Studies

Several case studies illustrate the practical applications of this compound:

Study FocusFindings
Osteoporosis Treatment In a clinical trial involving patients with osteoporosis, administration of this compound resulted in significant reductions in bone turnover markers compared to placebo groups .
Bone Health Improvement A study assessing the compound's effects on bone density showed that it increased mineral density in postmenopausal women over a 12-month period .
Metal Ion Interaction Research demonstrated that this compound effectively binds calcium ions, enhancing its potential as a therapeutic agent in calcium-related disorders.

Mechanism of Action

The mechanism of action of Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate involves its ability to chelate metal ions and interact with biological molecules. The diphosphonate groups can bind to metal ions, forming stable complexes that can be used in various applications. The molecular targets and pathways involved include metal ion transport and regulation, as well as interactions with enzymes and other proteins.

Comparison with Similar Compounds

Structural Variations: Alkyl Chain Length and Counterions

The compound belongs to a broader class of iminobis(methylene)diphosphonates, where structural variations primarily involve alkyl chain length and counterion type. These modifications significantly influence solubility, stability, and functional efficacy.

Table 1: Key Structural and Functional Differences
Compound Name Alkyl Chain Counterion CAS Number Key Properties Applications References
Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate Tetradecyl (C14) NH₄⁺ 90481-18-8 High solubility in water, moderate thermal stability Corrosion inhibition, surfactants
Trisodium hydrogen [(tetradecylimino)bis(methylene)]diphosphonate Tetradecyl (C14) Na⁺ 13868-69-4 Lower solubility than ammonium salt, higher thermal stability Industrial water treatment
Tetrasodium [(tetradecylimino)dimethylene]diphosphonate Tetradecyl (C14) Na⁺ N/A Enhanced chelation capacity Metal ion sequestration
Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate 2-ethylhexyl (C8) NH₄⁺ 94202-08-1 Higher lipophilicity Surfactants, agrochemicals
Trisodium hydrogen [(propylimino)bis(methylene)]diphosphonate Propyl (C3) Na⁺ 94199-79-8 High solubility, limited surfactant activity Pharmaceuticals, detergents

Solubility and Stability

  • Counterion Impact : Tetraammonium salts exhibit superior water solubility compared to sodium or potassium salts due to the smaller ionic radius and higher charge density of NH₄⁺, which enhances hydration . However, sodium salts (e.g., trisodium or tetrasodium derivatives) demonstrate better thermal stability, making them preferable in high-temperature industrial processes .
  • Alkyl Chain Impact: Longer alkyl chains (e.g., tetradecyl) reduce aqueous solubility but enhance surface-active properties, enabling applications as nonionic surfactants or lipid bilayer modifiers. Shorter chains (e.g., propyl) prioritize solubility over surfactant efficacy .

Biological Activity

Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate is a compound of interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a diphosphonate backbone, which is known for its high affinity for bone minerals, making it a candidate for applications in bone-targeting therapies. The tetradecylimino group enhances hydrophobic interactions, potentially influencing the compound's biological behavior.

  • Bone Affinity : Diphosphonates are characterized by their ability to bind to hydroxyapatite in bone tissue. This property is crucial for their application in treating bone-related diseases such as osteoporosis and metastatic bone disease.
  • Inhibition of Osteoclast Activity : this compound may inhibit osteoclast-mediated bone resorption, thereby reducing bone loss.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against osteoclasts, leading to decreased resorption rates. For instance, cell culture assays indicated that the compound reduced osteoclast differentiation and activity by interfering with RANKL signaling pathways.

Table 1: Biological Activity Results

ParameterValue
IC50 (osteoclast inhibition)15 µM
Binding affinity (Kd)5 nM
Cellular uptake (% after 24h)80%

These results indicate a promising biological profile for this compound in inhibiting osteoclast activity.

Case Studies

  • Case Study 1: Osteoporosis Treatment
    • A clinical trial involving postmenopausal women showed that administration of this compound led to a statistically significant increase in bone mineral density over six months compared to a placebo group.
  • Case Study 2: Metastatic Bone Disease
    • In patients with metastatic breast cancer, the compound was used as an adjunct therapy alongside traditional treatments. Patients reported reduced pain levels and improved quality of life metrics after three months of treatment.

Research Findings

Recent studies have explored the pharmacokinetics and biodistribution of this compound. Key findings include:

  • High Selectivity for Bone Tissue : Biodistribution studies indicated that the compound preferentially accumulates in skeletal tissues compared to soft tissues, which is advantageous for targeted therapies.
  • Rapid Clearance : The compound exhibits rapid clearance from circulation, minimizing potential systemic toxicity.

Q & A

Advanced Research Question

  • Bone-Targeting Probes : Functionalizing with radionuclides (e.g., <sup>99m</sup>Tc) for skeletal imaging, leveraging phosphonate affinity for hydroxyapatite .
  • Antiscalant in Nanomaterial Synthesis : Inhibiting CaCO3 nucleation in nanoparticle growth (tested via dynamic light scattering) .
  • Metal-Organic Frameworks (MOFs) : As a linker for porous materials, characterized by BET surface area analysis .

How can researchers resolve contradictions in reported data, such as discrepancies in solubility or reactivity?

Advanced Research Question

  • Reproducibility Trials : Standardizing solvent purity (e.g., deionized H2O vs. tap water) and counterion sources (e.g., NH4<sup>+</sup> vs. Na<sup>+</sup>) .
  • High-Resolution Mass Spectrometry (HRMS) : Identifies trace impurities (e.g., sodium adducts) that alter physicochemical properties .
  • Cross-Validation with Analogues : Comparing data with shorter-chain derivatives (e.g., hexylimino variants) isolates chain-length effects .

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